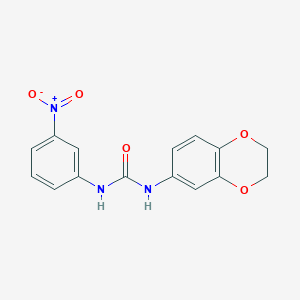![molecular formula C15H20N2O3S B4840895 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylmethanesulfonamide](/img/structure/B4840895.png)
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylmethanesulfonamide
Vue d'ensemble
Description
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylmethanesulfonamide, also known as PMSF, is a commonly used serine protease inhibitor in biochemical and molecular biology research. It is a potent inhibitor of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin, and has been widely used in many different areas of research.
Mécanisme D'action
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylmethanesulfonamide acts as a serine protease inhibitor by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, preventing the enzyme from cleaving its substrate. N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylmethanesulfonamide is particularly effective against serine proteases that have a catalytic triad consisting of serine, histidine, and aspartate residues.
Biochemical and Physiological Effects:
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylmethanesulfonamide has been shown to have a number of biochemical and physiological effects, particularly in the context of cell signaling and apoptosis. It has been shown to inhibit the activity of calpains and caspases, which are involved in the regulation of apoptosis, and may also modulate the activity of protein kinase C.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylmethanesulfonamide is its broad specificity for serine proteases, which makes it a useful tool for a wide range of experiments. It is also relatively stable and easy to handle, and can be stored for long periods of time. However, one limitation of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylmethanesulfonamide is its irreversible mode of action, which means that it cannot be removed from a sample once it has been added. It is also relatively expensive compared to other protease inhibitors.
Orientations Futures
There are a number of potential future directions for research on N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylmethanesulfonamide. One area of interest is the development of more specific and reversible serine protease inhibitors, which could be used to study the role of individual proteases in biological processes. Another area of interest is the development of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylmethanesulfonamide analogues with improved properties, such as increased stability or lower cost. Finally, there is potential for the use of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylmethanesulfonamide in therapeutic applications, particularly in the treatment of diseases such as cancer where proteases play a key role.
Applications De Recherche Scientifique
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylmethanesulfonamide has a wide range of applications in scientific research, particularly in the fields of biochemistry and molecular biology. It is commonly used as a protease inhibitor to prevent the degradation of proteins during purification and analysis, and is also used to inhibit proteases in cell lysates and tissue extracts.
Propriétés
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-4-8-17(21(3,19)20)10-13-9-12-7-5-6-11(2)14(12)16-15(13)18/h5-7,9H,4,8,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMBTHUQKJJLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-propylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4840816.png)
![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4840818.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4840821.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4840828.png)
![isopropyl 2-{[2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4840838.png)

![methyl 5-methyl-2-{[(3-pyridinylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4840865.png)
![3-(2-methoxyphenyl)-N-[2-(methylthio)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4840870.png)
![N,N-diallyl-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4840874.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4840875.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4840878.png)
![6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4840900.png)

![N-(3-chloro-2-methylphenyl)-2-[4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4840911.png)